2-(4-Aminophenyl)propanenitrile
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized through various techniques, including X-ray crystallography, which provides a basis for understanding the structural aspects of 2-(4-Aminophenyl)propanenitrile. For example, studies on related molecules have revealed planar geometries stabilized by intramolecular interactions, offering clues to the structural configuration of 2-(4-Aminophenyl)propanenitrile (Pengkiliya Devi et al., 2019).
Chemical Reactions and Properties
The reactivity of 4-aminophenyl cation, a component of 2-(4-Aminophenyl)propanenitrile, has been studied, showing its potential to engage in various chemical reactions, including photostable transformations in polar media, which may be relevant for understanding the chemical behavior of 2-(4-Aminophenyl)propanenitrile (Guizzardi et al., 2001).
Physical Properties Analysis
The physical properties of compounds similar to 2-(4-Aminophenyl)propanenitrile have been studied, including their solubility, crystalline structure, and spectroscopic characterization. These studies provide a foundation for understanding the physical behavior of 2-(4-Aminophenyl)propanenitrile in various environments (Karlsen et al., 2002).
Chemical Properties Analysis
Research into the chemical properties of 2-(4-Aminophenyl)propanenitrile and related compounds has highlighted their reactivity and potential applications in synthesis. For instance, the synthesis and characterization of fluorinated α-aminonitrile compounds offer insights into the reactivity and potential utility of 2-(4-Aminophenyl)propanenitrile in the development of new materials and chemical processes (Brahmachari et al., 2015).
Scientific Research Applications
Synthesis of Heterocycles
2-Amino-2-alkyl(aryl)propanenitriles, a category including 2-(4-Aminophenyl)propanenitrile, serve as key precursors for synthesizing various heterocyclic systems. These include imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. These compounds are utilized due to their versatility in acting as monofunctional precursors, sources of a nitrile carbon atom, or as catalysts/initiators. Their derived heterocycles are notable for chemical and biological properties, leading to potential applications in various fields (Drabina & Sedlák, 2012).
Crystal Structure Analysis
Research on compounds like 2-(4-Aminophenyl)propanenitrile includes the synthesis and characterization of their crystal structures through spectral analysis and X-ray diffraction studies. Understanding these structures is crucial for applications in material science and chemistry (Sharma et al., 2014).
Photochemistry and Photophysics
The photolysis of derivatives of 4-aminophenyl, like 4-chloroaniline, leads to the generation of triplet phenyl cations. These species exhibit mixed carbene-diradical character and are instrumental in understanding photochemical processes, with implications in fields like organic chemistry and photochemistry (Guizzardi et al., 2001).
Polymer Science
4-Aminophenyl derivatives are used in the design of self-healing poly(urea–urethane) elastomers. These elastomers exhibit room-temperature self-healing without the need for catalysts or external interventions, making them significant in material science and engineering (Rekondo et al., 2014).
Antimicrobial Studies
Some derivatives of 2-arylhydrazononitriles, which include structures related to 2-(4-Aminophenyl)propanenitrile, show promising antimicrobial activities against various bacteria and yeast. These findings are crucial in the development of new antimicrobial agents (Behbehani et al., 2011).
Optical Applications
Azo polymers incorporating 4-aminophenyl derivatives are used for reversible optical storage. These polymers demonstrate photoinduced birefringence, which is significant in the field of optical data storage and photonics (Meng et al., 1996).
Synthesis of Intermediates for Pharmaceutical Applications
Compounds like 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile, an intermediate used in the synthesis of NVP-BEZ-235 derivative, are crucial in pharmaceutical research. Such intermediates play a vital role in drug development and synthesis (Hou et al., 2016).
Safety And Hazards
2-(4-Aminophenyl)propanenitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard4. It is harmful if swallowed and in contact with skin5. It also causes skin irritation and serious eye irritation5.
Future Directions
The future directions of 2-(4-Aminophenyl)propanenitrile research are not explicitly mentioned in the search results. However, given its potential reactivity and the ongoing research into similar compounds, it may find applications in the development of new materials and chemical processes2.
properties
IUPAC Name |
2-(4-aminophenyl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSVLKAIDMAXLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951351 | |
Record name | 2-(4-Aminophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)propanenitrile | |
CAS RN |
28694-90-8 | |
Record name | 4-Amino-α-methylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28694-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Aminophenyl)propiononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028694908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Aminophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-aminophenyl)propiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.680 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.